tert-Butyl 1-benzyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
Description
tert-Butyl 1-benzyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS: 2266594-89-0) is a bicyclic pyrrolidine derivative featuring a benzyl group at the 1-position, two methyl groups at the 6-position, and a tert-butyl carbamate (Boc) protecting group. Its molecular formula is C₂₁H₃₀N₂O₂, with a molecular weight of 342.48 g/mol . The compound is utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of drug candidates and bioactive molecules. Its bicyclic structure and stereochemical complexity make it valuable for modulating pharmacokinetic properties, such as solubility and metabolic stability .
Properties
Molecular Formula |
C20H30N2O2 |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
tert-butyl 1-benzyl-6,6-dimethyl-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,4-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C20H30N2O2/c1-19(2,3)24-18(23)22-14-16-11-12-21(17(16)20(22,4)5)13-15-9-7-6-8-10-15/h6-10,16-17H,11-14H2,1-5H3 |
InChI Key |
QOMIJHKPPILOOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C(CCN2CC3=CC=CC=C3)CN1C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 1-benzyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate typically involves multiple steps, including the formation of the hexahydropyrrolo[3,4-b]pyrrole core, followed by the introduction of the tert-butyl and benzyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve scaling up these reactions while ensuring safety and efficiency.
Chemical Reactions Analysis
tert-Butyl 1-benzyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 1-benzyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 1-benzyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, influencing their activity and leading to specific physiological outcomes.
Comparison with Similar Compounds
Key Observations :
- 6,6-Dimethyl substitution introduces steric hindrance, which may slow degradation by esterases or cytochrome P450 enzymes compared to mono-methyl or unsubstituted analogs .
- Stereochemistry : The undefined stereochemistry in the target compound contrasts with enantiomerically pure analogs like CAS 370882-39-6, which are preferred for targeted biological activity .
Comparison with Analog Syntheses
- Compound 26 () : Synthesized via HATU-mediated coupling of a pyrrolo[3,4-c]pyrrole intermediate with 1H-benzo[d][1,2,3]triazole-5-carboxylic acid. Yields 83%, highlighting efficiency of carbamate-forming reactions .
- Ethyl 1-[(tert-Butoxycarbonyl)amino]pyrrole-3-carboxylates (): Utilize CuCl₂-catalyzed cycloadditions, achieving >90% yields. Demonstrates versatility of transition metal catalysis in pyrrolidine derivatization .
Reactivity Differences :
- The target compound’s benzyl group enables hydrogenolysis (e.g., Pd/C, H₂) for deprotection, whereas non-benzylated analogs require alternative strategies .
- Dimethyl groups may hinder nucleophilic attacks at the 6-position compared to less substituted analogs .
Physicochemical Properties
Notable Trends:
Q & A
Basic Research Questions
Q. What safety protocols are recommended for handling tert-butyl 1-benzyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate in laboratory settings?
- Methodological Answer : Based on GHS classifications, this compound exhibits acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (Category 3, H335) . Researchers must:
- Use P95/P1 respirators for low exposure and OV/AG/P99 or ABEK-P2 respirators for higher concentrations .
- Wear full-body chemical-resistant suits and ensure proper ventilation.
- Prevent environmental contamination by avoiding drainage system release .
- Validation : Cross-reference safety data with institutional guidelines and SDS documentation.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : Analyze stereochemistry using and NMR (e.g., δ 1.47 ppm for tert-butyl groups in related compounds) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., HRMS (APCI) m/z 403.1550 for analogous structures) .
- X-ray Crystallography : Resolve stereochemical ambiguities using SHELXL refinement, ensuring data matches computational models (e.g., R values < 5%) .
Q. What synthetic strategies are employed for tert-butyl-protected hexahydropyrrolo[3,4-b]pyrrole derivatives?
- Methodological Answer :
- Boc Protection : Introduce the tert-butyl carboxylate group via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .
- Benzylation : Use benzyl halides or Mitsunobu reactions to install the benzyl group at the pyrrolidine nitrogen .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and recrystallization for stereochemical purity .
Advanced Research Questions
Q. How can X-ray crystallography resolve stereochemical uncertainties in this compound?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.
- Structure Solution : Apply SHELXD for phase determination and SHELXL for refinement, leveraging restraints for disordered groups (e.g., dimethyl substituents) .
- Validation : Check for outliers using Rint and ADDSYM in PLATON to detect missed symmetry .
Q. How to address discrepancies between computational models (DFT) and experimental data (e.g., NMR vs. crystallography)?
- Methodological Answer :
- Conformational Analysis : Compare DFT-optimized geometries with crystallographic torsion angles (e.g., pyrrolidine ring puckering) .
- Dynamic Effects : Account for NMR time-averaging by performing variable-temperature NMR to detect conformational flexibility .
- Cross-Validation : Use programs like Mercury (Cambridge Crystallographic Database) to overlay experimental and computed structures .
Q. What pharmacological targets are associated with hexahydropyrrolo[3,4-b]pyrrole derivatives?
- Methodological Answer :
- Kinase Inhibition : Analogous structures (e.g., theliatinib) target EGFR kinases via pyrrolo-pyrrole scaffolds; conduct kinase profiling assays (IC50 measurements) .
- USP30 Inhibition : Derivatives like 1-(5-(2-cyanopyridin-4-yl)oxazole-2-carbonyl)-4-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carbonitrile show promise in mitochondrial dysfunction studies .
- In Vivo Testing : Use xenograft models to evaluate pharmacokinetics (e.g., aqueous 0.5% CMC-Na suspensions for oral dosing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
